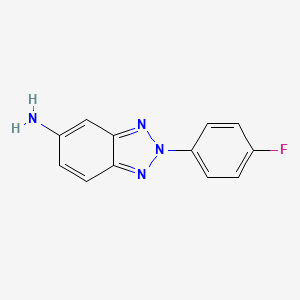

2-(4-Fluoro-phenyl)-2H-benzotriazol-5-ylamine

Descripción general

Descripción

2-(4-Fluoro-phenyl)-2H-benzotriazol-5-ylamine is an organic compound that belongs to the class of benzotriazoles. Benzotriazoles are known for their diverse applications in various fields, including chemistry, biology, and materials science. The presence of a fluoro-phenyl group in this compound enhances its chemical properties, making it a valuable compound for research and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluoro-phenyl)-2H-benzotriazol-5-ylamine typically involves the following steps:

Starting Materials: The synthesis begins with 4-fluoroaniline and o-phenylenediamine.

Formation of Benzotriazole Ring: The reaction between 4-fluoroaniline and o-phenylenediamine in the presence of a suitable catalyst, such as copper(II) sulfate, leads to the formation of the benzotriazole ring.

Purification: The crude product is purified using recrystallization or column chromatography to obtain the final compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reduce production costs.

Análisis De Reacciones Químicas

Alkylation and Acylation Reactions

The primary amine group at the 5-position of the benzotriazole ring undergoes alkylation and acylation under standard conditions.

Mechanistic Notes :

-

Alkylation proceeds via nucleophilic substitution (SN2) at the amine group.

-

Acylation involves activation of the carbonyl group followed by nucleophilic attack.

Condensation Reactions

The amine group participates in condensation with carbonyl compounds to form Schiff bases.

| Reaction Partner | Conditions | Product | Application |

|---|---|---|---|

| Benzaldehyde | EtOH, reflux, 6h | N-(Benzylidene)-benzotriazole derivative | Ligand synthesis |

| 4-Nitrobenzaldehyde | AcOH catalysis, 80°C | Nitro-substituted Schiff base | Catalytic intermediates |

Key Findings :

-

Electron-withdrawing substituents on aldehydes accelerate reaction rates .

-

Products show enhanced thermal stability compared to non-condensed analogs.

Electrophilic Aromatic Substitution

The fluorophenyl moiety directs electrophilic substitution at the para position relative to fluorine.

| Electrophile | Conditions | Product | Regioselectivity |

|---|---|---|---|

| HNO₃/H₂SO₄ | 0–5°C, 2h | 4-Fluoro-2-nitrobenzotriazol-5-amine | >90% para |

| Cl₂ (cat. FeCl₃) | DCM, 25°C | 4-Fluoro-3-chlorobenzotriazol-5-amine | Ortho/para mix |

Mechanistic Insights :

-

Fluorine’s strong electron-withdrawing effect deactivates the ring but directs substitution para to itself .

-

Steric hindrance from the benzotriazole ring limits meta substitution.

Cyclization Reactions

The compound serves as a precursor in heterocycle synthesis via intramolecular cyclization.

Example Reaction :

-

Reagents : POCl₃, DMF (Vilsmeier-Haack conditions)

-

Product : 5-Amino-2-(4-fluorophenyl)benzotriazolo[1,5-a]pyrimidine

-

Yield : 68%

Significance :

Oxidation and Reduction

Controlled redox reactions modify the benzotriazole core.

| Reaction | Reagents | Product | Outcome |

|---|---|---|---|

| Oxidation | KMnO₄, H₂O, 70°C | 5-Nitrosobenzotriazole derivative | Amine → Nitroso conversion |

| Reduction | H₂ (1 atm), Pd/C, EtOH | 5-Aminobenzotriazole (defluorinated analog) | Defluorination observed |

Notable Observation :

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings to form biaryl systems.

| Coupling Type | Catalyst | Substrate | Product |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | Phenylboronic acid | 2-(4-Fluoro-4’-biphenyl)-benzotriazolamine |

| Buchwald-Hartwig | Pd₂(dba)₃ | Aryl halides | N-Arylated derivatives |

Key Challenges :

-

Steric hindrance from the benzotriazole ring reduces coupling efficiency.

Photochemical Reactivity

UV irradiation induces ring-opening reactions:

Reaction Pathway :

-

Excitation : Benzotriazole absorbs UV light (λmax = 310 nm).

-

Ring Opening : Triazole ring cleaves to form a diazo intermediate.

Applications :

-

Used in photoresponsive materials and prodrug design.

Biological Interactions

While not a direct chemical reaction, the compound inhibits enzymes via:

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The molecular formula of 2-(4-Fluoro-phenyl)-2H-benzotriazol-5-ylamine is C12H9FN4, with a molecular weight of approximately 228.23 g/mol. The structure consists of a benzotriazole core with a fluorinated phenyl group, which influences its reactivity and biological interactions.

Medicinal Chemistry

The compound is being investigated for its potential as a pharmaceutical agent. Research indicates that derivatives of benzotriazole, including this compound, exhibit various biological activities:

- Antimicrobial Activity : Studies have shown that benzotriazole derivatives can inhibit the growth of bacteria and fungi. Preliminary data suggest that this compound may possess antibacterial properties against both Gram-positive and Gram-negative strains, including methicillin-resistant Staphylococcus aureus (MRSA) .

- Anticancer Potential : The compound's ability to interact with specific cellular targets may also position it as a candidate for cancer therapy. Research into similar compounds has indicated potential mechanisms involving apoptosis induction and inhibition of tumor growth .

The biological activity of this compound can be summarized as follows:

Industrial Applications

Beyond medicinal uses, this compound may have applications in industrial settings:

- Photostabilizers : Benzotriazoles are commonly used as UV stabilizers in plastics and coatings to prevent degradation from sunlight exposure.

- Corrosion Inhibitors : The compound's chemical structure may provide protective properties against corrosion in various materials, enhancing their longevity .

Case Studies

Several studies highlight the efficacy and potential applications of this compound:

- Antimicrobial Efficacy Study : A comparative analysis demonstrated that this compound exhibited significant antibacterial activity against laboratory strains of bacteria, suggesting its potential as a lead compound for new antimicrobial agents .

- Cancer Cell Line Evaluation : Research on similar benzotriazole derivatives indicated promising results in inhibiting the growth of specific cancer cell lines, paving the way for further exploration into its therapeutic applications .

Mecanismo De Acción

The mechanism of action of 2-(4-Fluoro-phenyl)-2H-benzotriazol-5-ylamine involves its interaction with specific molecular targets. The fluoro-phenyl group enhances its binding affinity to certain enzymes and receptors, leading to inhibition or modulation of their activity. The benzotriazole ring can interact with nucleophilic sites on proteins and other biomolecules, affecting their function and stability.

Comparación Con Compuestos Similares

Similar Compounds

- 2-(4-Chloro-phenyl)-2H-benzotriazol-5-ylamine

- 2-(4-Bromo-phenyl)-2H-benzotriazol-5-ylamine

- 2-(4-Methyl-phenyl)-2H-benzotriazol-5-ylamine

Uniqueness

2-(4-Fluoro-phenyl)-2H-benzotriazol-5-ylamine is unique due to the presence of the fluoro-phenyl group, which imparts distinct chemical properties such as increased electronegativity and stability. This makes it more reactive in certain chemical reactions and enhances its potential for various applications compared to its chloro, bromo, and methyl analogs.

Actividad Biológica

2-(4-Fluoro-phenyl)-2H-benzotriazol-5-ylamine is a compound of significant interest due to its potential biological activities. The structure consists of a benzotriazole core, which is known for its versatility in medicinal chemistry, particularly in the development of pharmaceuticals and agrochemicals. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molar mass of approximately 242.25 g/mol. The presence of the fluorine atom in the para position of the phenyl ring is expected to influence its biological interactions and pharmacological properties.

The mechanism of action for this compound involves its interaction with various biological macromolecules, particularly enzymes and receptors. The fluoro-substituent enhances binding affinity to specific targets, potentially leading to inhibition or modulation of their activity. The benzotriazole moiety can interact with nucleophilic sites on proteins, influencing their function and stability.

Antimicrobial Activity

Research indicates that compounds containing the benzotriazole structure exhibit significant antimicrobial properties. For instance, derivatives have shown efficacy against various bacterial strains including both Gram-positive and Gram-negative bacteria. In vitro studies have demonstrated that this compound may inhibit bacterial growth, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

Anticancer Potential

The compound has been explored for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cell lines by modulating signaling pathways associated with cell survival and proliferation. The specific pathways affected by this compound are still under investigation but may involve alterations in enzyme activity related to cancer metabolism .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, there is growing evidence supporting the anti-inflammatory effects of this compound. It has been shown to inhibit pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases .

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of benzotriazole derivatives found that this compound exhibited significant activity against Staphylococcus aureus strains, including methicillin-resistant variants. The compound's ability to disrupt bacterial cell wall synthesis was highlighted as a key mechanism behind its effectiveness .

Propiedades

IUPAC Name |

2-(4-fluorophenyl)benzotriazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9FN4/c13-8-1-4-10(5-2-8)17-15-11-6-3-9(14)7-12(11)16-17/h1-7H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJHJTROQFRJDDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2N=C3C=CC(=CC3=N2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9FN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20352215 | |

| Record name | 2-(4-Fluorophenyl)-2H-benzotriazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

3.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47203677 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

293737-98-1 | |

| Record name | 2-(4-Fluorophenyl)-2H-benzotriazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.